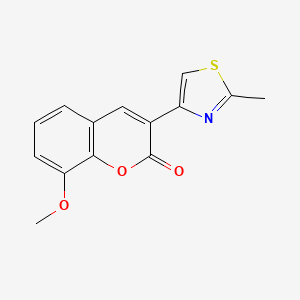
2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol, also known as TMI, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique structure that makes it an interesting target for synthesis and study.
Mechanism of Action
The mechanism of action of 2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be detected using fluorescence spectroscopy. 2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol has also been shown to have catalytic activity in various organic reactions, although the exact mechanism of this activity is still being studied.
Biochemical and Physiological Effects:
2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. These effects make 2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol an interesting target for the development of new therapeutic agents for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol is its unique structure, which makes it an interesting target for synthesis and study. However, one limitation of 2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol is its relatively low solubility in water, which can make it difficult to work with in some lab experiments.
Future Directions
There are many potential future directions for the study of 2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol, including further investigation of its catalytic activity in organic reactions, development of new therapeutic agents based on its antioxidant and anti-inflammatory properties, and exploration of its potential use as a fluorescent probe for the detection of metal ions.
In conclusion, 2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol is a unique and interesting compound that has many potential scientific research applications. Its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions make it an important target for further study.
Synthesis Methods
The synthesis of 2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol involves the reaction of 2,2,5,5-tetramethyl-3-acetyl-4-thiolate with 1,2-diaminopropane in the presence of a base. This reaction results in the formation of 2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol as a yellow crystalline solid.
Scientific Research Applications
2,2,5,5-tetramethyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst in organic synthesis, and as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-4-thiophen-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-10(2)9(8-6-5-7-15-8)12-11(3,4)13(10)14/h5-7,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCQSJHRCDPGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)(C)C)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyl-4-thiophen-2-yl-2,5-dihydro-imidazol-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)

![N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5868454.png)


![3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5868472.png)


![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)


![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)